4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3/c17-11-4-2-1-3-10(11)15-8-14(21-16(20)22-15)9-5-6-12(18)13(19)7-9/h1-8H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKOLDAOOSBENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The chalcone precursor, 3-(2-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, is synthesized via base-catalyzed Claisen-Schmidt condensation. A mixture of 2-chloroacetophenone (0.02 mol) and 3,4-dichlorobenzaldehyde (0.01 mol) in ethanol is stirred with 40% sodium hydroxide at room temperature for 2–3 hours. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group, yielding the α,β-unsaturated ketone.
Key Parameters :
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Solvent : Ethanol (10–20 mL)
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Base : 40% NaOH (10 mL)
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Temperature : Room temperature (25–30°C)
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Workup : Acidification with dilute HCl and recrystallization from methanol.
Characterization of Chalcone :
Guanidine-Mediated Cyclization
The chalcone intermediate is treated with guanidine hydrochloride in the presence of potassium hydroxide and hydrogen peroxide to form the pyrimidine ring. A mixture of chalcone (0.01 mol), guanidine hydrochloride (0.015 mol), and 50% aqueous KOH (4 mL) in ethanol is refluxed for 1 hour. Hydrogen peroxide (30%, 3.1 mL) is added dropwise to oxidize intermediates and drive the reaction to completion.
Optimized Conditions :
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Solvent : Ethanol (20 mL)
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Base : 50% KOH
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Oxidizing Agent : 30% H₂O₂
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Temperature : Reflux (78°C)
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Workup : Ethanol removal under reduced pressure, aqueous wash, and recrystallization from ethanol.
Mechanistic Insights :
Guanidine acts as a cyclizing agent, facilitating nucleophilic attack at the α,β-unsaturated carbonyl group. The reaction proceeds via Michael addition, followed by cyclodehydration to form the pyrimidine core.
Analytical Validation of 4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Methodologies
Key Observations :
Troubleshooting and Side Reactions
Common Challenges
Purification Techniques
Scalability and Industrial Relevance
The protocol is scalable to gram-scale production with consistent yields (50–70%). Industrial adaptations may employ continuous-flow reactors to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: The target compound's trichlorinated aryl groups may enhance its anticancer activity compared to analogs with fewer halogens (e.g., 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine) . Electron-withdrawing groups (e.g., -NO₂ in 4-(4-morpholinophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine) correlate with antimicrobial efficacy, suggesting chloro substituents may similarly enhance target binding .
Hydrogen Bonding and Planarity :
- In 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle between the pyrimidine and benzene rings is 3.99° , indicating near-planar geometry that could optimize π-π stacking in biological systems . Quantum studies on furan-substituted analogs (e.g., DP-1 to DP-3) reveal halogen-dependent hydrogen bonding capacities, with chlorine offering moderate electronegativity compared to fluorine or bromine .
Pharmacological and Industrial Relevance
- Anticancer Potential: The target compound's potency against HOP-92 highlights its promise in lung cancer research, outperforming indole-derived pyrimidines (e.g., compounds 36 and 37 in ) in specific assays .
- Antimicrobial Activity : Chloro-substituted analogs (e.g., compound 22 in ) show efficacy against S. aureus, suggesting the target compound may also exhibit broad-spectrum activity.
Q & A
Basic: What are the key structural features of 4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine, and how do they influence its reactivity?
The compound features a pyrimidine ring substituted with an amine group at position 2, a 2-chlorophenyl group at position 4, and a 3,4-dichlorophenyl group at position 5. The chlorine atoms enhance electrophilic substitution reactivity, while the amine group participates in hydrogen bonding and nucleophilic interactions. The steric hindrance from the dichlorophenyl groups may slow down reactions at the pyrimidine core. Structural analogs (e.g., sulfonamide derivatives) suggest that chlorinated aryl groups improve metabolic stability and binding affinity in biological systems .
Basic: What synthetic methodologies are commonly employed for preparing this compound?
A multi-step synthesis typically involves:
Pyrimidine ring formation : Condensation of chlorinated acetophenones with urea or thiourea derivatives under acidic conditions.
Substitution reactions : Introduction of aryl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Amine functionalization : Protection/deprotection strategies (e.g., Boc groups) to ensure regioselectivity.
Key challenges include controlling regiochemistry during aryl group attachment and minimizing dehalogenation side reactions. Optimized protocols use Pd catalysts and microwave-assisted heating to improve yields .
Advanced: How can computational methods guide the optimization of reaction conditions for this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and activation energies for critical steps like aryl coupling. For example:
- Reaction path searching : Identifies low-energy pathways for aryl group introduction.
- Solvent effects : COSMO-RS simulations optimize solvent polarity to stabilize intermediates.
- Catalyst design : Machine learning models screen ligand libraries to enhance Pd-catalyzed coupling efficiency.
Experimental validation using high-throughput screening (HTS) validates computational predictions, reducing trial-and-error experimentation .
Advanced: How do structural variations in analogous pyrimidines affect biological activity, and how can contradictions in literature data be resolved?
A comparative analysis of structurally similar compounds reveals:
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| 4-(Chloro)phenyl pyrimidine | Simpler substitution pattern | Moderate antimicrobial |
| Sulfonamide derivatives | Methylsulfonyl group | Enhanced antibiotic potency |
| Current compound | Dichlorophenyl groups | Uniquely high kinase inhibition |
| Contradictions in activity data (e.g., varying IC50 values) may arise from differences in assay conditions (e.g., pH, solvent). Standardized protocols (e.g., ICReDD’s reaction design framework) and meta-analyses of published datasets can reconcile discrepancies . |
Advanced: What analytical techniques are critical for resolving structural ambiguities in this compound?
- X-ray crystallography : Resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions in pyrimidines) .
- Mass spectrometry (MS/MS) : Fragmentation patterns confirm substituent positions (e.g., distinguishing 2-chloro vs. 3-chloro isomers) .
- 2D NMR (COSY, NOESY) : Assigns proton environments and detects π-stacking interactions between aryl groups .
Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
A systematic SAR study involves:
Analog synthesis : Vary substituents (e.g., replace Cl with F, adjust aryl group positions).
Biological assays : Test against target proteins (e.g., kinases) using fluorescence polarization or SPR.
Data modeling : QSAR models correlate electronic parameters (Hammett constants) with activity.
For example, replacing 3,4-dichlorophenyl with a trifluoromethyl group (see PW7 analog) may enhance membrane permeability .
Advanced: What strategies address low yields in large-scale synthesis due to byproduct formation?
- Design of Experiments (DoE) : Taguchi or Box-Behnken designs optimize temperature, catalyst loading, and solvent ratios.
- In-line purification : Chromatography-coupled flow reactors remove impurities in real time.
- Kinetic studies : Identify rate-limiting steps (e.g., dehalogenation) and adjust reaction times .
Basic: How is the purity of this compound validated for pharmacological studies?
- HPLC-UV/ELS : Dual detection ensures >95% purity (UV for chromophores, ELS for non-UV-active impurities).
- Elemental analysis : Confirms C/H/N/Cl ratios within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Detects solvent or moisture residues .
Advanced: What mechanistic insights explain its inhibitory activity against specific enzymes?
Molecular docking and MD simulations suggest:
- Hydrogen bonding : The amine group interacts with catalytic residues (e.g., Asp86 in kinase ATP pockets).
- Halogen bonding : Chlorine atoms form interactions with backbone carbonyls.
- Hydrophobic effects : Dichlorophenyl groups occupy hydrophobic subpockets.
Experimental validation via mutagenesis (e.g., Ala scanning) confirms key binding residues .
Advanced: How can researchers reconcile conflicting data on its solubility and stability in different solvents?
- Solubility parameters : Hansen solubility parameters (δ) predict compatibility with DMSO > DMF > ethanol.
- Accelerated stability studies : HPLC monitors degradation under stress conditions (e.g., 40°C/75% RH).
- Co-solvency approaches : Use cyclodextrins or ionic liquids to enhance aqueous solubility without hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
